molecular formula C19H25N5O B2959919 N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide CAS No. 1421464-21-2

N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide

Cat. No. B2959919
CAS RN: 1421464-21-2
M. Wt: 339.443
InChI Key: IPUMOPIUUQJASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide” is a polytopic molecule that has been structurally characterized . It’s related to Imatinib, one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .


Synthesis Analysis

The synthesis of similar compounds involves the reductive amination of a precursor molecule with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . Another method involves reacting commercially available 1,4-dioxa-8-azaspiro[4.5]decane with a precursor to give an intermediate, which is then hydrogenated to give the final compound .


Molecular Structure Analysis

This molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . It has been found that this flexible molecule realizes in crystals two main conformations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include reductive amination and hydrogenation .

Scientific Research Applications

Anti-inflammatory Properties

The research on pyrimidine derivatives, including N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide, has shown significant promise in the field of anti-inflammatory drugs. A study focusing on pyrazolo[1,5-a]pyrimidines found that specific structural modifications in these compounds can lead to enhanced anti-inflammatory properties, indicating the potential of this compound in this area (Auzzi et al., 1983).

Anticancer Activity

Pyrimidine derivatives have been explored for their anticancer properties. A study on novel pyrazolopyrimidines derivatives highlighted their potential as anticancer agents. The structural features of these compounds, which include pyrimidine rings, suggest that this compound could be effective in this domain (Rahmouni et al., 2016).

Histamine Receptor Ligands

Studies have been conducted on 2-aminopyrimidines as ligands for histamine receptors, which are critical in the treatment of various diseases. These findings are relevant to the potential use of this compound in targeting histamine receptors (Altenbach et al., 2008).

Cognitive Impairment Treatment

Research on 3-aminopyrazolo[3,4-d]pyrimidinones as phosphodiesterase 1 inhibitors, for treating cognitive deficits, indicates the potential application of pyrimidine derivatives in neurodegenerative and neuropsychiatric diseases. This suggests that this compound might have similar applications (Li et al., 2016).

Antihypertensive Activity

Pyrazolo[3,4-d]pyrimidones, which share structural similarities with this compound, have been shown to have specific inhibitory effects on enzymes like cGMP specific phosphodiesterase, implicating potential use in managing hypertension (Dumaitre & Dodic, 1996).

Mechanism of Action

Target of Action

The compound, N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide, is a derivative of pyrimidine . Pyrimidine derivatives are known to target Protein Kinase B (PKB) or Akt , which is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .

Mode of Action

The compound acts as an ATP-competitive inhibitor, selectively inhibiting PKB over the closely related kinase PKA . This means it competes with ATP for binding to the kinase, thereby preventing the phosphorylation and activation of downstream targets.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is crucial for cell proliferation and survival. When PKB is inhibited, the downstream effects include the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, leading to reduced cell proliferation and increased apoptosis .

Pharmacokinetics

Similar compounds have been optimized to provide atp-competitive, nanomolar inhibitors with good oral bioavailability . The optimization of lipophilic substitution within a series of similar compounds has led to the development of potent and orally bioavailable inhibitors of PKB .

Result of Action

The inhibition of PKB by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This is due to the suppression of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR . Therefore, this compound could potentially be used as an antitumor agent.

properties

IUPAC Name

N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-23-10-12-24(13-11-23)18-14-17(20-15-21-18)22-19(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUMOPIUUQJASM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.